N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step often involves acylation reactions using reagents like acetic anhydride or acetyl chloride.
Attachment of the o-tolyloxy group: This can be done through etherification reactions using o-tolyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine derivatives: Known for their psychoactive properties.
Acetamide derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-6-2-4-8-18(14)27-13-21(25)23-15-10-11-19-16(12-15)22(26)24-17-7-3-5-9-20(17)28-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFQXAUQNMBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.